Naphtho[2,3-k]fluoranthene
Overview
Description
Curcumin II, also known as diferuloylmethane, is a bright yellow chemical compound derived from the rhizomes of the Curcuma longa plant, commonly known as turmeric. It is a polyphenol and a member of the curcuminoid family, which are phenolic pigments responsible for the yellow color of turmeric. Curcumin II has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Naphtho[2,3-k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14
Mode of Action
It’s suggested that this compound, like other pahs, may exhibit asextet migration pattern with four or more benzenoid rings . This pattern is potentially related to high molecular reactivity, which could influence its interaction with biological targets.
Result of Action
It’s suggested that this compound, like other pahs, may havemutagenic activity . This is potentially associated with the locations and migration of its aromatic sextets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin II can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature, followed by acidification to obtain the curcumin II product .
Industrial Production Methods: Industrial production of curcumin II involves the extraction of turmeric rhizomes using solvents such as ethanol, methanol, or acetone. The extracted curcuminoids are then purified using techniques like column chromatography or high-performance liquid chromatography. Advanced methods such as supercritical fluid extraction and nanoencapsulation are also employed to enhance the bioavailability and stability of curcumin II .
Chemical Reactions Analysis
Types of Reactions: Curcumin II undergoes various chemical reactions, including:
Oxidation: Curcumin II can be oxidized to form curcumin oxide and other degradation products.
Reduction: It can be reduced to form tetrahydrocurcumin and hexahydrocurcumin.
Substitution: Curcumin II can undergo nucleophilic substitution reactions, such as the Michael addition reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Curcumin oxide.
Reduction: Tetrahydrocurcumin, hexahydrocurcumin.
Substitution: Various curcumin derivatives depending on the nucleophile used.
Scientific Research Applications
Curcumin II has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its potential to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a food additive, cosmetic ingredient, and in the development of drug delivery systems .
Comparison with Similar Compounds
Curcumin II is part of the curcuminoid family, which includes similar compounds such as:
- Demethoxycurcumin
- Bisdemethoxycurcumin
- Cyclic Curcumin
Uniqueness: Curcumin II is unique due to its higher potency and broader range of biological activities compared to its analogs. It has been shown to have stronger antioxidant and anti-inflammatory properties, making it a more effective therapeutic agent .
Properties
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-12-19-14-23-21-10-4-8-15-7-3-9-20(24(15)21)22(23)13-18(19)11-16(17)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAKNUHTLXSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C(=CC=C6)C4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873921 | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207-18-1 | |
Record name | Naphtho(2,3-k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Naphtho[2,3-k]fluoranthene and where is it found?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a member of the fluoranthene benzologue class and has been identified as a product of catechol pyrolysis at high temperatures (1000°C). [] This suggests its potential presence in environments where organic materials undergo combustion, such as the burning of solid fuels like coal, wood, and biomass. []
Q2: Why is there interest in studying this compound and its isomers?
A2: this compound belongs to a class of PAHs known as C24H14 isomers. Many of these isomers exhibit mutagenic and carcinogenic properties. [] Understanding their formation mechanisms and prevalence is crucial due to their potential health risks. Additionally, research on isomer distribution within this class can provide insights into the complex reaction pathways involved in PAH formation during combustion. [, ]
Q3: How do researchers study the formation of PAHs like this compound in a controlled setting?
A3: Researchers utilize controlled pyrolysis experiments with model fuels like catechol to study PAH formation. [] Catechol, representing structural entities found in complex fuels, is pyrolyzed in a laminar-flow reactor at specific temperatures and residence times. The products, including this compound and other isomers, are then analyzed using techniques like high-pressure liquid chromatography with UV-visible absorbance and mass spectrometric detection. [] This allows for a detailed examination of the specific compounds formed under controlled conditions, furthering our understanding of PAH formation mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.